Technical Documentation Center

Drospirenone Acid Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Drospirenone Acid Sodium Salt

Core Science & Biosynthesis

Foundational

drospirenone acid sodium salt toxicity and in vivo safety data

An In-Depth Technical Guide to the Toxicity and In Vivo Safety of Drospirenone Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Drospirenone and its Active Form Drospir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and In Vivo Safety of Drospirenone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Drospirenone and its Active Form

Drospirenone (DRSP) is a fourth-generation synthetic progestin, structurally analogous to spironolactone, that is widely used in oral contraceptives and menopausal hormone therapy.[1] Its sodium salt form, drospirenone acid sodium salt, is a derivative primarily used as a reference standard in analytical applications.[2][3] The biological and toxicological profile is attributed to the parent moiety, drospirenone. What distinguishes drospirenone from other progestins is its unique pharmacological profile, which includes potent progestational, antimineralocorticoid, and antiandrogenic activities, with negligible affinity for estrogenic or glucocorticoid receptors.[1] This profile is central to both its therapeutic efficacy and its safety considerations, particularly the antimineralocorticoid action which is equivalent to a 20-25 mg dose of spironolactone for every 3 mg of drospirenone.[1]

This guide provides a comprehensive analysis of the non-clinical toxicology and the in vivo clinical safety data for drospirenone, synthesizing technical data with mechanistic insights to support drug development and research professionals.

Part 1: Non-Clinical Safety & Toxicological Profile

The non-clinical evaluation of drospirenone has been extensive, forming the basis of its regulatory approval and providing a framework for understanding its clinical safety. The majority of findings in animal models are directly linked to the recognized pharmacological actions of the compound.[4][5]

Toxicokinetics: Absorption, Metabolism, and Exposure

Orally administered drospirenone is rapidly and almost completely absorbed, with a bioavailability of 76-85%.[1][5] It is extensively metabolized, with the main metabolites being the acid form of drospirenone and the 4,5-dihydrodrospirenone-3-sulfate, both of which are pharmacologically inactive.[1] Understanding the metabolic pathways and systemic exposure (AUC) is critical for interpreting toxicology studies, as exposure levels in animals often exceed those in human users by a significant margin to identify potential hazards.[4][6] For instance, in rabbit toxicology studies, the systemic exposure at the highest dose was approximately 27 times higher than in women receiving a standard therapeutic dose.[6]

General and Systemic Toxicology

In laboratory animals, the effects of drospirenone at supra-therapeutic doses were primarily confined to those associated with its potent progestational and antimineralocorticoid activities.[4] These studies, forming part of the regulatory submissions for products like Yasmin and YAZ, established the foundational safety of the drospirenone/ethinyl estradiol combination.[6]

Genetic Toxicology

The genotoxic potential of drospirenone has been evaluated in a comprehensive battery of in vitro and in vivo assays, with mixed results that highlight species-specific metabolic differences. A critical aspect of these findings is the role of metabolic activation, which can convert a parent compound into a genotoxic metabolite.

One study found that drospirenone, after metabolic activation with a mouse liver S9 fraction, induced DNA damage in human breast cancer cells (MCF-7) in vitro and in mouse bone marrow cells in vivo as measured by the comet assay.[7][8] The co-administration with ethinylestradiol resulted in a potentiation of this genotoxic effect.[7][8]

However, the broader regulatory toxicology package presents a more nuanced picture. Drospirenone was found to be genotoxic in cultured rat hepatocytes, inducing unscheduled DNA synthesis (UDS), but was not genotoxic in human hepatocytes under the same conditions.[6][9] This species-specific difference is a key insight, suggesting that the metabolic pathways leading to a genotoxic intermediate in rats may not be relevant in humans. The full battery of tests showed no clastogenic potential in human peripheral blood lymphocytes and negative results in several other key assays.[6][9]

Table 1: Summary of Genetic Toxicology Findings for Drospirenone

Assay System Metabolic Activation Result Reference
Ames Test S. typhimurium With & Without Negative [9]
HGPRT Mutation Assay Chinese Hamster V79 Cells With & Without Negative [9]
Chromosomal Aberration Human Lymphocytes With & Without Negative [6][9]
Unscheduled DNA Synthesis Rat Hepatocytes N/A Positive [6][9]
Unscheduled DNA Synthesis Human Hepatocytes N/A Negative [6]
Adduct Formation Rodent Liver DNA In vivo Positive [9]
Micronucleus Assay Mouse Bone Marrow In vivo Negative [6][9]
Comet Assay Human Breast Cells (MCF-7) With S9 Positive [7][8]

| Comet Assay | Mouse Bone Marrow | In vivo | Positive |[7][8] |

Carcinogenicity

Long-term carcinogenicity studies are a cornerstone of preclinical safety assessment. In a 24-month oral carcinogenicity study in mice, an increased incidence of Harderian gland carcinomas was observed in the group receiving a high dose (10 mg/kg/day) of drospirenone alone.[10] The exposure level (based on AUC) in this group was up to two times that of women taking a standard contraceptive dose.[10] It is important to contextualize this finding within the broader classification by the International Agency for Research on Cancer (IARC), which classifies progestins as a group to be "possibly carcinogenic to humans" (Group 2B).[8][9]

Reproductive and Developmental Toxicology

Reproductive toxicity studies revealed embryotoxic and fetotoxic effects in animals, which are considered species-specific consequences of the potent hormonal activity.[4][5] At exposures exceeding those in human users, effects on the sexual differentiation of fetuses (feminization of males) were observed in rats but, importantly, not in monkeys, which are a more relevant model for human development.[4][5][10] Epidemiological studies in humans have not shown an increased risk of birth defects from inadvertent use during early pregnancy.[5]

The logical flow of non-clinical safety studies is designed to move from broad toxicity screening to specific endpoint investigation. This workflow ensures a comprehensive characterization of a compound's potential hazards before human trials commence.

Preclinical_Workflow cluster_0 Phase 1: In Vitro & Acute Studies cluster_1 Phase 2: Repeated-Dose & Reproductive Tox. cluster_2 Phase 3: Long-Term Studies a Genetic Toxicology Battery (Ames, MLA, Chromo. Aberration) d Sub-chronic Toxicity (28-day, 90-day studies) a->d b Acute Toxicity Studies (Rodent, Non-rodent) b->d c Safety Pharmacology (CNS, CV, Respiratory) c->d e Reproductive & Developmental Tox. (DART Studies) d->e f Chronic Toxicity (6-12 month studies) d->f g Carcinogenicity Bioassays (2-year rodent studies) f->g

Caption: Standard workflow for non-clinical toxicology evaluation.

Part 2: In Vivo Clinical Safety Profile

The clinical safety profile of drospirenone has been established through numerous large-scale, multicenter Phase III trials and extensive post-marketing surveillance.[11][12][13] These studies have evaluated both drospirenone-only formulations (e.g., 4 mg DRSP) and various combinations with estrogens.[11][12]

General Safety and Tolerability in Clinical Trials

Across multiple Phase III trials, drospirenone has demonstrated a good safety and tolerability profile.[11][13] The majority of treatment-emergent adverse events (TEAEs) reported were mild or moderate in intensity.[13] Common AEs are consistent with other hormonal contraceptives and include changes in menstrual bleeding patterns (especially in early cycles), headache, breast pain, and nausea.[12][13] Discontinuation rates due to bleeding-related AEs are typically low, around 3-5%.[14] Importantly, clinical trials in adults and adolescents have not detected new or unexpected safety signals.[12][14]

Key Safety Considerations in Humans

The most widely discussed safety concern for drospirenone-containing oral contraceptives is a potential increased risk of VTE compared to older, levonorgestrel-containing products.[10][15] This topic has been the subject of numerous epidemiological studies and regulatory reviews, with conflicting results.[10][16]

  • Evidence for Increased Risk: Some studies, including a preliminary FDA-funded study, suggested an approximately 1.5-fold increase in VTE risk for users of drospirenone-containing pills compared to users of other hormonal contraceptives.[16]

  • Evidence for Similar Risk: In contrast, large, prospective, post-marketing surveillance studies have suggested VTE rates for drospirenone products (e.g., 61 per 100,000 women-years) that are similar to those for levonorgestrel-containing OCs (60 per 100,000 women-years) and other OCs (73 per 100,000 women-years).[15]

Crucially, in large clinical trials of the drospirenone-only 4 mg pill, no cases of VTE were reported .[11][13][14] This suggests the pro-thrombotic risk is primarily driven by the estrogen component in combined pills.

Drospirenone's antimineralocorticoid activity leads to increased potassium excretion, creating a theoretical risk of hyperkalemia (elevated serum potassium).[10] This risk is comparable to that of a low dose of spironolactone.[17] Consequently, caution is advised when prescribing drospirenone to women with conditions that predispose them to hyperkalemia, such as renal or adrenal insufficiency, or those on other potassium-sparing drugs.[15]

Despite the theoretical risk, clinical trial data show that the incidence of hyperkalemia is infrequent. In large Phase III studies, the frequency of asymptomatic hyperkalemia was low, around 0.5%, and did not lead to significant clinical events.[13][14] Routine monitoring of potassium is not generally required for healthy individuals.

Hyperkalemia_Pathway DRSP Drospirenone MR Mineralocorticoid Receptor (in Kidney) DRSP->MR Antagonizes Na_Reabsorption Sodium & Water Reabsorption MR->Na_Reabsorption Decreases K_Excretion Potassium Excretion MR->K_Excretion Decreases Aldosterone Aldosterone Action Aldosterone->MR Blocked Serum_K Increased Serum Potassium (Hyperkalemia) K_Excretion->Serum_K Leads to

Caption: Mechanism of drospirenone-induced hyperkalemia risk.

Table 2: Summary of Key Clinical Safety Endpoints

Safety Endpoint Formulation Key Findings Incidence/Rate Reference
Venous Thromboembolism (VTE) DRSP-only Pill (4 mg) No VTE events reported in large Phase III trials. 0% [11][13][14]
Venous Thromboembolism (VTE) DRSP/EE Combination Conflicting data; risk may be slightly elevated vs. LNG-OCs but absolute risk is low. ~61 per 100,000 WY [15][16]
Hyperkalemia DRSP-only Pill (4 mg) Asymptomatic cases were infrequent. ~0.5% [13]

| Discontinuation due to Bleeding | DRSP-only Pill (4 mg) | Low rates of discontinuation due to uterine bleeding TEAEs. | 3.3% - 4.2% |[14] |

Part 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of safety data, standardized and validated protocols are essential. Below are detailed methodologies for two key genotoxicity assays mentioned in the non-clinical assessment of drospirenone.

Protocol 1: In Vivo Rodent Bone Marrow Micronucleus Assay

This assay is a cornerstone of in vivo genotoxicity testing, designed to detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Objective: To determine if drospirenone induces chromosomal damage resulting in the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

Methodology:

  • Animal Model: Use young adult mice or rats (e.g., C57BL/6 mice), 6-10 weeks old, with groups of at least 5 animals per sex per dose group.

  • Dose Administration: Administer the test article (drospirenone) via the intended clinical route (e.g., oral gavage) at three dose levels. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group (e.g., cyclophosphamide).

  • Treatment Schedule: Typically, two administrations are given 24 hours apart.

  • Sample Collection: Euthanize animals 24 hours after the final dose. Collect bone marrow from the femur and/or tibia by flushing the marrow cavity with fetal bovine serum.

  • Slide Preparation:

    • Create a cell suspension from the collected marrow.

    • Centrifuge the suspension and discard the supernatant.

    • Resuspend the cell pellet and prepare smears on clean glass slides.

    • Allow slides to air-dry, then fix in absolute methanol.

  • Staining: Stain the slides with an appropriate dye (e.g., Giemsa, or acridine orange for fluorescent microscopy) to differentiate PCEs (immature, anucleated erythrocytes) from normochromatic erythrocytes (NCEs, mature erythrocytes).

  • Microscopic Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes to assess bone marrow cytotoxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in treated groups to the vehicle control using appropriate statistical methods. A significant, dose-related increase indicates a positive result.

Protocol 2: Ex Vivo Unscheduled DNA Synthesis (UDS) Assay in Hepatocytes

This assay measures DNA repair synthesis following chemical-induced DNA damage and was critical in differentiating drospirenone's effects in rat versus human cells.

Objective: To measure the ability of drospirenone to induce DNA damage leading to repair synthesis in primary hepatocytes.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from either rats or from human liver tissue using a two-step collagenase perfusion technique.

  • Cell Culture: Plate the isolated hepatocytes onto coverslips in culture dishes and allow them to attach.

  • Treatment:

    • Expose the hepatocyte cultures to various concentrations of the test article (drospirenone) in the presence of 3H-thymidine for a defined period (e.g., 18-24 hours).

    • Include a negative (vehicle) control and a positive control (e.g., 2-acetylaminofluorene).

  • Cell Fixation and Autoradiography:

    • After treatment, wash, swell, and fix the cells on the coverslips.

    • Dip the coverslips in nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days).

    • Develop the autoradiographs and stain the cells (e.g., with hematoxylin and eosin).

  • Microscopic Analysis (Grain Counting):

    • Using a light microscope, count the number of silver grains over the nucleus (nuclear grains) and over an equivalent area of the cytoplasm (cytoplasmic grains) for at least 50 cells per coverslip.

    • The net nuclear grain (NNG) count is calculated as (nuclear grains - cytoplasmic grains).

    • A cell is considered to be in repair if its NNG count exceeds a predefined threshold (e.g., ≥5 NNG).

  • Data Analysis: A positive result is indicated by a significant increase in the mean NNG and/or the percentage of cells in repair in the treated groups compared to the vehicle control.

Conclusion

The comprehensive safety evaluation of drospirenone reveals a well-characterized toxicological profile that is primarily an extension of its unique pharmacology. Non-clinical studies identified potential hazards in reproductive toxicology and species-specific genotoxicity and carcinogenicity, which have been thoroughly investigated and contextualized for human risk. The extensive in vivo safety data from numerous large-scale clinical trials in humans confirm a favorable safety profile for both drospirenone-only and combination products. The primary clinical safety concerns—VTE and hyperkalemia—are well-understood. The risk of VTE appears mainly associated with the estrogen component in combined formulations, while the risk of hyperkalemia is low and manageable in the appropriate patient population. Overall, drospirenone is considered a safe and effective component of hormonal therapy when used according to established guidelines.

References

  • SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.).
  • USP SDS US - CymitQuimica. (2006, November 10).
  • PubChem. (n.d.). Drospirenone. National Institutes of Health.
  • Palacios, S., Colli, E., & Regidor, P. A. (2019). Multicenter, phase III trials on the contraceptive efficacy, tolerability and safety of a new drospirenone-only pill. Acta Obstetricia et Gynecologica Scandinavica.
  • HPRA. (2025, February 19). Summary of Product Characteristics.
  • NIH. (n.d.). Clinical Review - Drospirenone (Slynd). NCBI Bookshelf.
  • Apter, D., Zimmerman, Y., & Creasy, G. W. (2025, December 13). Multicentre Trial Evaluating the Safety and Tolerability of Estetrol-Drospirenone Combined Oral Contraceptive in Postmenarchal Female Adolescents. MDPI.
  • Kimble, T., Burke, A. E., & Barnhart, K. T. (n.d.). A 1-year prospective, open-label, single-arm, multicenter, phase 3 trial of the contraceptive efficacy and safety of the oral progestin-only pill drospirenone 4 mg using a 24/4-day regimen. PMC.
  • Mir, A. H., Dumka, V. K., Sultan, F., & Lonare, M. K. (2020, November 4). Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and in bone marrow cells of female mice (in vivo). PubMed.
  • ClinicalTrials.gov. (n.d.). Study Details | NCT02269241 | Safety, Efficacy, Tolerability and Pharmacokinetics of LF111 (Drospirenone 4.0 mg) During 13 Cycles.
  • Mir, A. H., Dumka, V. K., Sultan, F., & Lonare, M. K. (2020, November 4). (PDF) Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo). ResearchGate.
  • FDA. (2006, March 15). Pharmacology/Toxicology Review.
  • Dinger, J. (n.d.). Safety of a new oral contraceptive containing drospirenone. PubMed.
  • Cayman Chemical. (2024, October 14). Drospirenone - Safety Data Sheet.
  • Breech, L. L., & Braverman, P. K. (2009, August 5). Safety, efficacy, actions, and patient acceptability of drospirenone/ethinyl estradiol contraceptive pills in the treatment of premenstrual dysphoric disorder. Dove Medical Press.
  • Drug Office, Department of Health, Hong Kong. (n.d.). Update on drospirenone-containing birth control pills a. FDA Drug Safety Communication.
  • Biosynth. (2023, August 15). Buy Drospirenone Acid Sodium Salt | 1393356-37-0.
  • Veeprho. (n.d.). Drospirenone Acid (Na Salt) | CAS 1393356-37-0.
  • Regidor, P. A. (n.d.). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PMC.

Sources

Exploratory

The Role of Drospirenone Acid Sodium Salt: Pharmacokinetics, Biotransformation, and Analytical Methodologies

Executive Summary Drospirenone (DRSP) is a fourth-generation synthetic progestin widely utilized in oral contraceptives and menopausal hormone therapies due to its unique antimineralocorticoid and antiandrogenic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Drospirenone (DRSP) is a fourth-generation synthetic progestin widely utilized in oral contraceptives and menopausal hormone therapies due to its unique antimineralocorticoid and antiandrogenic properties. However, its systemic efficacy, safety profile, and environmental fate are heavily dictated by its extensive biotransformation. The primary inactive metabolite generated during this process is drospirenone acid (M11) .

In pharmaceutical research, environmental monitoring, and analytical chemistry, this metabolite is synthesized and utilized as drospirenone acid sodium salt . This whitepaper explores the mechanistic pathways of DRSP metabolism, the structural causality behind the pharmacological inactivity of its acid salt, and provides field-validated, self-calibrating protocols for its quantification.

Pharmacokinetics and the Biotransformation Pathway

Unlike many steroidal drugs that rely heavily on the cytochrome P450 (CYP450) system for clearance, drospirenone metabolism is predominantly CYP-independent ()[1]. The oral bioavailability of DRSP ranges from 66% to 85%. Once in systemic circulation, it undergoes rapid conversion into two major inactive metabolites:

  • Drospirenone Acid (M11): Formed via the hydrolytic opening of the γ-lactone ring.

  • 4,5-Dihydrodrospirenone 3-sulfate: Formed via the reduction of the C4-C5 double bond followed by sulfation.

The Causality of Pharmacological Inactivation

The formation of drospirenone acid is catalyzed by esterases in the blood and is also driven by pH-dependent hydrolysis. The intact γ-lactone ring is an absolute structural prerequisite for DRSP's binding affinity to the progesterone receptor (PR) and mineralocorticoid receptor (MR). When this ring opens to form the carboxylic acid moiety, the molecule undergoes a significant conformational shift and charge redistribution. Consequently, drospirenone acid lacks affinity for these receptors, effectively terminating the drug's pharmacological activity ()[2].

While drospirenone acid (M11) is the physiological metabolite, it is stabilized and utilized analytically as drospirenone acid sodium salt . The sodium salt formulation neutralizes the carboxylic acid, preventing spontaneous re-lactonization in vitro and drastically improving aqueous solubility for LC-MS/MS calibration standards.

Pathway DRSP Drospirenone (Active Parent) M11 Drospirenone Acid (M11) (Inactive Metabolite) DRSP->M11 Esterases / pH-dependent Hydrolysis M12 4,5-Dihydrodrospirenone 3-sulfate (Inactive Metabolite) DRSP->M12 Reductases / Sulfotransferases CYP Oxidative Metabolites (Minor Pathway) DRSP->CYP CYP3A4 Oxidation

Caption: Drospirenone biotransformation pathways highlighting the CYP-independent formation of M11.

Chemical and Pharmacological Profiling

The structural transition from drospirenone to drospirenone acid sodium salt represents a shift from a lipophilic, receptor-active steroid to a highly polar, inactive elimination product. Drospirenone is highly acid-sensitive; exposure to low pH environments (such as gastric acid) rapidly induces isomerization and degradation ()[3].

Quantitative and Physicochemical Comparison
ParameterDrospirenone (Parent Drug)Drospirenone Acid Sodium Salt (M11)
Pharmacological Activity Progestogenic, AntimineralocorticoidInactive
Receptor Affinity (PR/MR) HighNegligible
Primary Metabolic Driver N/ACYP-independent lactone hydrolysis
Aqueous Solubility Poor (Lipophilic)High (Hydrophilic Salt)
Mass Spectrometry Ionization Positive Electrospray (ESI+)Negative Electrospray (ESI-)
Environmental Fate Degrades in wastewaterStable transformation product (TP 384)

Note: In environmental ecotoxicology, studies on laboratory-scale activated sludge systems have identified drospirenone acid (Transformation Product 384) as a high-yield, pharmacologically inactive end-product of wastewater treatment ()[4].

Experimental Protocol: In Vitro Plasma Stability and LC-MS/MS Quantification

To accurately study the conversion of DRSP to drospirenone acid, researchers must employ rigorous in vitro assays. The following protocol outlines a self-validating system for quantifying drospirenone acid sodium salt generation in human plasma.

Rationale & Causality

The lactone ring of DRSP is highly sensitive to pH and esterase activity. Quenching the reaction with cold organic solvents is non-negotiable; failure to precipitate esterases immediately will result in continuous ex vivo formation of drospirenone acid, leading to artificially inflated metabolite concentrations. Furthermore, while DRSP is best detected in positive ion mode (ESI+), the carboxylic acid group of drospirenone acid sodium salt readily deprotonates, making negative ion mode (ESI-) optimal for its detection.

Step-by-Step Methodology

Step 1: Plasma Spiking and Incubation

  • Pre-warm pooled human plasma to 37°C (pH 7.4). Maintaining strict physiological pH is critical, as alkaline conditions artificially accelerate lactone ring opening.

  • Spike the plasma with 1 µM Drospirenone.

  • Incubate in a shaking water bath at 37°C.

Step 2: Self-Validating Control ( T0​ Baseline)

  • Crucial Step: To ensure the system is self-validating, a zero-time ( T0​ ) control must be processed simultaneously. Add the quenching agent (cold acetonitrile) before the DRSP spike in the T0​ sample. Any drospirenone acid detected here indicates an analytical artifact (e.g., spontaneous hydrolysis during ionization) rather than true biological metabolism.

Step 3: Enzymatic Quenching & Protein Precipitation

  • At designated time points (e.g., 15, 30, 60 mins), extract a 100 µL aliquot of the plasma mixture.

  • Immediately quench the reaction by adding 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., Drospirenone-d4). The cold organic solvent denatures esterases instantly, halting ex vivo metabolism.

Step 4: Centrifugation & Supernatant Isolation

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the clear supernatant to LC vials.

Step 5: LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column. Employ a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Monitor Drospirenone in ESI+ mode (m/z 367.2 → 97.1) and Drospirenone Acid Sodium Salt in ESI- mode (m/z 383.2 → 339.2, representing the neutral loss of CO₂ from the carboxylic acid).

Workflow S1 1. Plasma Spiking & Incubation S2 2. Enzymatic Quenching (Cold Acetonitrile) S1->S2 S3 3. Centrifugation & Extraction S2->S3 S4 4. LC-MS/MS Analysis (ESI- Mode) S3->S4

Caption: Self-validating LC-MS/MS workflow for quantifying drospirenone acid sodium salt in plasma.

References

  • Wikipedia Contributors. "Drospirenone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Environmental Science & Technology (ACS Publications). "Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity." URL:[Link]

  • U.S. Government Publishing Office (GovInfo). "Case 2:05-cv-02308-PGS-ES Document 188 (Bayer Schering Pharma AG vs. Barr Laboratories, Inc.)." URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantification of Drospirenone Acid in Human Plasma

Application Overview & Mechanistic Rationale Drospirenone is a widely prescribed fourth-generation synthetic progestin utilized in oral contraceptives and hormone replacement therapies. While the parent drug is pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Overview & Mechanistic Rationale

Drospirenone is a widely prescribed fourth-generation synthetic progestin utilized in oral contraceptives and hormone replacement therapies. While the parent drug is pharmacologically active, it is extensively metabolized into inactive products[1]. The primary circulating metabolite in human plasma is drospirenone acid , which is formed via the hydrolysis of the lactone ring—a process independent of the cytochrome P450 system[2].

Accurate quantification of drospirenone acid is critical for comprehensive pharmacokinetic (PK) profiling, bioequivalence studies, and environmental wastewater monitoring[2]. Because the free acid is highly polar and unstable in solid form, Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is commercially synthesized and utilized as the highly stable analytical reference standard[3].

When the sodium salt standard is introduced into an aqueous matrix or human plasma (pH 7.4), it fully dissociates into the drospirenone acid carboxylate anion. This chemical behavior dictates the entire logic of our sample preparation and chromatographic strategy.

Pathway DRO Drospirenone (Active Progestin) Neutral Molecule Enz Lactone Ring Hydrolysis (Non-CYP450) DRO->Enz DRO_Acid Drospirenone Acid (Inactive Metabolite) pKa ~4.26 Enz->DRO_Acid DRO_Na Drospirenone Acid Sodium Salt (Analytical Standard) DRO_Na->DRO_Acid Dissociation in Plasma (pH 7.4)

Fig 1: Metabolic conversion of drospirenone and standard dissociation.

Protocol: A Self-Validating Extraction System

Matrix effects in plasma—primarily caused by endogenous phospholipids—can severely suppress analyte ionization, leading to analytical failure[4]. To build a self-validating system , this protocol abandons generic protein precipitation in favor of a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).

The Causality of the Chemistry: Drospirenone acid has a SPARC-predicted pKa of 4.26[2]. By pre-treating the plasma with a strong base (5% Ammonium Hydroxide), we force 100% of the analyte into its carboxylate anion state. When loaded onto the MAX sorbent, the anion forms a strong ionic bond with the quaternary amine groups. This allows us to execute a highly aggressive, orthogonal wash step using 100% methanol. The methanol strips away neutral lipids, parent drospirenone, and hydrophobic interferences without risking analyte breakthrough. Elution is then triggered by dropping the pH with formic acid, neutralizing the analyte and breaking the ionic tether.

Step-by-Step SPE Methodology
  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of Internal Standard (Drospirenone Acid-d4, 100 ng/mL). Add 200 µL of 5% NH₄OH in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through an Oasis MAX 96-well plate (30 mg/well), followed by 1.0 mL of HPLC-grade Water.

  • Loading: Load the basified plasma sample onto the sorbent bed. Apply a gentle vacuum (1-2 psi).

  • Orthogonal Washing (The Validation Step):

    • Wash 1: 1.0 mL of 5% NH₄OH in water (removes hydrophilic neutrals and bases).

    • Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic neutrals and phospholipids).

  • Targeted Elution: Elute the purified drospirenone acid using 1.0 mL of 2% Formic Acid in Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (30% Acetonitrile / 70% 10 mM Ammonium Acetate).

SPE_Workflow Step1 1. Plasma Pre-treatment Spike IS + 5% NH4OH (Ionizes DRO Acid to Anion) Step2 2. SPE Conditioning Mixed-Mode Anion Exchange (MAX) MeOH -> Water Step1->Step2 Step3 3. Sample Loading Anions bind to quaternary amine Neutrals pass through Step2->Step3 Step4 4. Orthogonal Washing Wash 1: 5% NH4OH (removes bases) Wash 2: 100% MeOH (removes lipids) Step3->Step4 Step5 5. Targeted Elution 2% Formic Acid in MeOH (Neutralizes DRO Acid for elution) Step4->Step5 Step6 6. Reconstitution Evaporate N2 & Reconstitute in Mobile Phase Step5->Step6

Fig 2: Self-validating mixed-mode anion exchange (MAX) SPE workflow.

LC-MS/MS Analytical Parameters

Chromatographic Separation

Separation is achieved on a sub-2-micron C18 column. The use of 10 mM Ammonium Acetate (pH ~6.8) as Mobile Phase A ensures the carboxylic acid remains partially ionized in solution, facilitating rapid deprotonation in the negative electrospray ionization (ESI-) source[2].

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄OAc) % Mobile Phase B (Acetonitrile)
0.00 0.40 70% 30%
0.50 0.40 70% 30%
3.00 0.40 10% 90%
4.00 0.40 10% 90%
4.10 0.40 70% 30%

| 5.00 | 0.40 | 70% | 30% |

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Injection Volume: 5.0 µL. Column Temp: 40°C.

Mass Spectrometry (MRM)

Detection is performed on a triple quadrupole mass spectrometer (e.g., SCIEX 5500) operating in Negative ESI mode . Drospirenone acid generates a robust [M-H]⁻ precursor ion at m/z 383.2. Upon collision-induced dissociation (CID), the molecule undergoes a highly specific neutral loss of carbon dioxide (44 Da), yielding a dominant product ion at m/z 339.2[2]. This specific decarboxylation pathway ensures zero cross-talk with neutral steroidal interferences.

Table 2: MRM Transitions and Source Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V) Purpose
Drospirenone Acid 383.2 339.2 -60 -25 -10 Quantifier (Loss of CO₂)
Drospirenone Acid 383.2 295.2 -60 -40 -12 Qualifier

| Drospirenone Acid-d4 | 387.2 | 343.2 | -60 | -25 | -10 | Internal Standard |

Quantitative Data & Validation Metrics

The combination of orthogonal SPE cleanup and specific ESI- decarboxylation fragmentation yields an assay that effortlessly meets FDA/EMA bioanalytical validation guidelines.

Table 3: Representative Method Validation Summary

Parameter Metric / Result
Linear Dynamic Range 0.5 ng/mL to 250 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10)
Correlation Coefficient (r²) > 0.998 (1/x² weighting)
Intra-Assay Precision (CV%) ≤ 5.8% across all QC levels
Inter-Assay Accuracy (%RE) ± 6.5% of nominal concentration
Matrix Effect (Phospholipid Suppression) < 4% (Virtually eliminated via MAX SPE)

| Mean Extraction Recovery | 88.5% ± 3.2% |

References

  • Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. LabRulez LCMS. Available at:[Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Chromatography Online. Available at:[Link]

  • A Sensitive LC-MS/MS method for the Quantification of Ethinyl Estradiol and Drospirenone in Human Plasma. SCIEX. Available at: [Link]

  • Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Drospirenone Acid (Na Salt) | CAS 1393356-37-0. Veeprho Pharmaceuticals. Available at:[Link]

Sources

Application

Application Note: Drospirenone Acid Sodium Salt as a Pharmaceutical Impurity Marker in Stability-Indicating Assays

Introduction & Mechanistic Insight Drospirenone (DRSP) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies due to its unique antimineralocorticoid and antiandrogenic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insight

Drospirenone (DRSP) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies due to its unique antimineralocorticoid and antiandrogenic properties[1]. Structurally, it features a distinct spiro-lactone ring that mimics natural progesterone. However, this lactone moiety introduces a specific chemical vulnerability: it is highly labile under alkaline conditions[2].

When exposed to a high pH environment during formulation, manufacturing, or improper storage, the lactone ring undergoes nucleophilic acyl substitution (hydrolysis). The ring opens to form Drospirenone Acid, which, in the presence of sodium ions (such as from sodium hydroxide or basic excipients), stabilizes as Drospirenone Acid Sodium Salt (CAS: 1393356-37-0) [3].

Monitoring this specific degradation product is a regulatory imperative. Regulatory bodies (such as ICH Q3A/Q3B) require the identification and quantification of degradation products that exceed qualification thresholds. Drospirenone Acid Sodium Salt serves as the primary impurity marker for alkaline hydrolysis, ensuring the structural integrity of the API in the final dosage form[4].

Pathway and Workflow Visualization

The following diagram illustrates the mechanistic workflow from the intact active pharmaceutical ingredient (API) to the isolated impurity marker, culminating in chromatographic quantification.

G API Drospirenone (API) Intact Spiro-lactone Ring Stress Alkaline Hydrolysis (0.1N NaOH, 80°C, 30 min) API->Stress Mechanism Lactone Ring Opening Nucleophilic Attack by OH- Stress->Mechanism Impurity Drospirenone Acid Sodium Salt (Target Impurity Marker) Mechanism->Impurity Neutralize Neutralization (HCl) Stop Degradation Impurity->Neutralize HPLC RP-HPLC Analysis (C18, Gradient Elution) Neutralize->HPLC Quant Quantification & Method Validation (Stability-Indicating Assay) HPLC->Quant

Workflow of drospirenone alkaline hydrolysis and HPLC quantification.

Quantitative Data: Chromatographic & Validation Parameters

To establish a self-validating system, the analytical method must reliably separate the highly lipophilic intact DRSP from its highly polar acid sodium salt impurity. The table below summarizes the optimized chromatographic parameters and expected validation metrics based on Quality by Design (QbD) approaches for stability-indicating assays[5].

AnalyteRelative Retention Time (RRT)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Primary Degradation Trigger
Drospirenone (API) 1.003.0 – 90.00.501.50N/A (Parent Compound)
Drospirenone Acid Sodium Salt ~0.35 - 0.450.1 – 5.00.030.10Alkaline Hydrolysis (pH > 8)

Note: The highly polar nature of the opened carboxylic acid ring causes the impurity to elute significantly earlier than the lipophilic parent API on a reversed-phase C18 column. This RRT shift is the primary diagnostic indicator of lactone ring cleavage.

Experimental Protocols: Stability-Indicating Assay & Forced Degradation

The following protocols detail the in situ generation of the impurity marker and its subsequent chromatographic quantification.

Protocol A: In Situ Generation via Alkaline Forced Degradation

Causality Insight: Forced degradation studies are designed to achieve an optimal 5-20% degradation. Drospirenone is extremely labile in base; exposure to 0.1 N NaOH at 80°C for 30 minutes can result in up to 73% degradation[2]. Therefore, precise timing and immediate neutralization are critical to capture the primary degradation product (Drospirenone Acid Sodium Salt) before secondary, non-specific degradation occurs[4].

  • Step 1: Stock Preparation. Accurately weigh 10 mg of Drospirenone API reference standard and dissolve it in 10 mL of HPLC-grade methanol to create a 1000 µg/mL stock solution.

  • Step 2: Alkaline Stress. Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add exactly 1.0 mL of 0.1 N NaOH.

  • Step 3: Incubation. Seal the flask and incubate in a temperature-controlled water bath at 80°C for exactly 30 minutes[4].

  • Step 4: Neutralization (Critical Step). Remove the flask from the heat and immediately place it in an ice bath for 2 minutes. Add exactly 1.0 mL of 0.1 N HCl to neutralize the solution.

    • Self-Validating Check: Check the pH with indicator paper to ensure it is between 6.0 and 7.0. Failure to neutralize will cause continuous degradation in the autosampler and lead to severe peak tailing due to the highly basic microenvironment interacting with the silica-based HPLC column.

  • Step 5: Dilution. Make up the volume to 10 mL with the mobile phase diluent (e.g., Acetonitrile:Water) to achieve a theoretical concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol B: RP-HPLC Method for Impurity Quantification

Causality Insight: A gradient elution is strictly required because the polarity difference between Drospirenone Acid Sodium Salt and intact Drospirenone is substantial. An isocratic method would either elute the polar impurity in the void volume (co-eluting with solvent peaks) or cause the non-polar API to retain excessively, leading to band broadening[5].

  • Step 1: Column Selection. Install an Agilent Zorbax SB C18 column (4.6 mm × 250 mm, 5 µm) or equivalent. Set the column oven temperature to 40°C to reduce mobile phase viscosity, decrease system backpressure, and improve mass transfer[5].

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 100% HPLC-grade Acetonitrile[5].

    • Mobile Phase B: Acetonitrile-Water (1:3, v/v)[5].

  • Step 3: Gradient Program. Run a gradient starting with a high percentage of Mobile Phase B (e.g., 90%) to retain and resolve the polar Drospirenone Acid Sodium Salt, gradually increasing Mobile Phase A to elute the intact Drospirenone. Flow rate should be set to 1.3 mL/min[5].

  • Step 4: Detection. Set the UV detector (PDA/DAD) to 215 nm. This wavelength captures the optimal absorbance for the α,β-unsaturated ketone chromophore present in both the parent API and the impurity[5].

  • Step 5: Injection & System Suitability. Inject 20 µL of the neutralized stress sample. Ensure the resolution ( Rs​ ) between Drospirenone Acid Sodium Salt and the parent Drospirenone is > 2.0. The tailing factor for both peaks must be ≤ 1.5 to validate the integrity of the column and the neutralization step.

References

  • Drospirenone Impurities and Related Compound - Veeprho. Veeprho Pharmaceuticals. Available at:[Link]

  • Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research (Human Journals). Available at:[Link]

  • Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study. PubMed (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of drospirenone acid sodium salt in aqueous buffers

An In-Depth Guide to Overcoming Solubility Challenges of Drospirenone Acid Sodium Salt in Aqueous Buffers Welcome to the technical support center for drospirenone acid sodium salt. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Overcoming Solubility Challenges of Drospirenone Acid Sodium Salt in Aqueous Buffers

Welcome to the technical support center for drospirenone acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating with this active pharmaceutical ingredient (API). We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot and optimize your experimental designs effectively.

Understanding the Core Challenge: The Physicochemistry of Drospirenone and Its Salt

Drospirenone is a synthetic progestin with a rigid, hydrophobic steroid backbone.[1][2] The parent molecule is practically insoluble in water, with a reported solubility of only about 10.9 mg/L.[3] This presents a significant hurdle for developing aqueous formulations for in vitro assays or parenteral drug delivery.

To address this, drospirenone acid sodium salt was developed. This form is created by the hydrolytic opening of the γ-lactone ring in the parent drospirenone, which yields a carboxylic acid.[4] This acid is then neutralized to form the sodium salt. This transformation is key because the ionic nature of the sodium carboxylate group dramatically improves aqueous solubility—potentially by more than 100-fold compared to its acid precursor.[4]

However, "improved" does not mean "limitless." Researchers often encounter solubility issues due to several factors:

  • pH-Dependent Solubility: The sodium salt's solubility is critically dependent on maintaining the carboxylate group in its ionized state (COO⁻). In acidic environments, it can be protonated back to the less soluble carboxylic acid form, causing it to precipitate.

  • Re-precipitation or "Crashing Out": When a stock solution, often prepared in a co-solvent, is diluted into an aqueous buffer, the rapid polarity shift can cause the compound to precipitate out of solution.[5]

  • Buffer Interactions: Components of complex buffers can interact with the API, affecting its solubility.

  • Intrinsic Solubility Limits: Even in its salt form, drospirenone acid sodium salt has a finite solubility limit that can be exceeded in high-concentration experiments.

This guide will provide systematic approaches to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered in the lab.

Q1: I've added drospirenone acid sodium salt powder to my neutral phosphate buffer, but it's not dissolving completely. What's my first step?

A1: First, ensure your buffer's pH is genuinely neutral to slightly alkaline (pH 7.0 - 8.0). The solubility of the salt is highest when the carboxylate group is deprotonated. Gentle agitation and sonication in a water bath can also help overcome the initial energy barrier for dissolution. If solubility is still limited, you may be exceeding its intrinsic solubility limit in that specific medium.

Q2: My compound dissolved perfectly in a small amount of DMSO, but it precipitated immediately when I diluted it into my PBS buffer. Why did this happen?

A2: This phenomenon is known as "crashing out."[5] Drospirenone is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] When this concentrated organic solution is rapidly introduced into an aqueous buffer where the compound is less soluble, it becomes supersaturated and precipitates. To prevent this, add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[5] This allows for more controlled mixing and prevents localized high concentrations.

Q3: Can I use heat to dissolve the compound?

A3: Gentle warming (e.g., to 37-40°C) can be used to increase the rate of dissolution. However, be cautious. Drospirenone can be chemically unstable. Prolonged exposure to high temperatures, especially under alkaline conditions, can promote hydrolysis, while acidic conditions can lead to degradation.[7] Always check the stability of your final formulation under your specific storage and experimental conditions.

Q4: Is the drospirenone acid sodium salt stable in aqueous solution?

A4: The stability is pH-dependent. Drospirenone is known to be unstable in acidic conditions and can hydrolyze in alkaline environments.[7] For experimental purposes, it is often recommended not to store aqueous solutions for more than one day.[6] Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C and perform a stability check (e.g., via HPLC) to ensure the compound has not degraded.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving persistent solubility problems.

Issue: Persistent Cloudiness or Incomplete Dissolution

If simple methods fail, a more strategic approach is needed. This workflow helps diagnose the root cause and identify the most effective solution.

start Solubility Issue: Persistent Cloudiness or Incomplete Dissolution check_conc Is the target concentration realistic for an aqueous system? start->check_conc check_ph Verify Buffer pH (Target: 7.0 - 8.0) check_conc->check_ph Concentration is reasonable ph_ok pH is Optimal check_ph->ph_ok ph_bad pH is Acidic (<7) check_ph->ph_bad strategy Select Solubilization Strategy ph_ok->strategy adjust_ph Adjust buffer pH to be slightly alkaline ph_bad->adjust_ph adjust_ph->check_ph cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent For high-concentration stocks cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin For reduced organic solvent use surfactant Strategy 3: Use Surfactants (e.g., Tween® 80, SDS) strategy->surfactant For mimicking in vivo dissolution conditions verify Verify Final Concentration and Stability via HPLC cosolvent->verify cyclodextrin->verify surfactant->verify

Caption: Troubleshooting workflow for solubility issues.

Advanced Solubilization Strategies

If basic adjustments are insufficient, consider these advanced formulation techniques. The choice of strategy depends on the final application of your solution.

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Increases the fraction of the API in its ionized, more soluble carboxylate form.Simple, cost-effective, and easy to implement.Limited by the API's stability; drospirenone degrades under strongly acidic or alkaline conditions.[7]
Co-solvents A water-miscible organic solvent (e.g., DMSO, DMF, ethanol) is used to create a solvent mixture with higher solubilizing power for hydrophobic compounds.[8]Highly effective for creating concentrated stock solutions. Well-established method.[6]The organic solvent may interfere with downstream biological assays. Can cause precipitation upon dilution ("crashing out").[5]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic drospirenone molecule, presenting a more soluble complex to the aqueous environment.[9][10][11]Can significantly increase aqueous solubility without organic solvents.[12] May improve API stability.[13]Can be a costly excipient. Complex formation needs to be optimized (stirring time, temperature). Requires characterization to confirm complexation.[5]
Surfactants Above their critical micelle concentration (CMC), surfactants like Tween® or Sodium Dodecyl Sulfate (SDS) form micelles that encapsulate the drug, increasing its apparent solubility.Mimics physiological conditions (bile salts). Effective at low concentrations. Used in official dissolution testing methods for drospirenone formulations.[14][15]Can interfere with cell-based assays by disrupting membranes. May cause foaming. Choice of surfactant (ionic vs. non-ionic) is critical.

Experimental Protocols

These protocols provide detailed, step-by-step instructions for key solubilization and verification workflows.

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This method is ideal for preparing a concentrated stock that will be diluted into a larger volume for experiments.

  • Weighing: Accurately weigh the required amount of drospirenone acid sodium salt powder.

  • Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO or DMF) to the powder. Drospirenone (parent) is soluble in DMF at ~2 mg/mL.[6] The salt form should be even more soluble.

  • Vortex/Sonicate: Vortex the mixture and/or sonicate briefly in a room temperature water bath until the solid is completely dissolved and the solution is clear.

  • Dilution: While vigorously stirring your target aqueous buffer, add the concentrated organic stock solution dropwise. This slow addition is crucial to prevent precipitation.

  • Final Volume: Add buffer to reach the final desired volume and concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the final concentration may be too high for the chosen co-solvent percentage.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is excellent for applications where organic solvents must be avoided.

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer. A molar ratio of 1:1 to 1:2 (Drospirenone:HP-β-CD) is a good starting point.

  • Add API: Add the weighed drospirenone acid sodium salt powder directly to the cyclodextrin solution.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours.[5] This extended time is necessary to allow for the formation of the inclusion complex. Gentle warming can sometimes expedite this process.

  • Filtration: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: It is essential to determine the final concentration of dissolved drospirenone in the filtrate using a validated analytical method like HPLC-UV to confirm the actual solubility achieved.

cluster_0 Aqueous Environment CD HP-β-CD Complex Soluble Inclusion Complex CD->Complex DRSP Drospirenone (Hydrophobic) DRSP->CD Encapsulation

Caption: Formation of a soluble Drospirenone-Cyclodextrin complex.

Protocol 3: Verifying Drospirenone Concentration by RP-HPLC

This protocol provides a general framework for quantifying drospirenone to validate your solubilization efforts. Specific parameters may need optimization for your system.

  • Standard Preparation: Prepare a stock solution of drospirenone in a solvent where it is freely soluble (e.g., 1:1 acetonitrile:water diluent).[16] Create a calibration curve by making serial dilutions (e.g., 0.3 - 0.9 mg/mL).[16]

  • Sample Preparation: Take an aliquot of your final filtered solution (from Protocol 1 or 2) and dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[17][18]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[16][18]

    • Flow Rate: 1.0 mL/min.[17][18]

    • Detection: UV detector set to an appropriate wavelength (e.g., λmax ~245-259 nm).[6][17]

    • Injection Volume: 10-20 µL.[17]

  • Analysis: Inject your standards and samples. Integrate the peak area for drospirenone.

  • Calculation: Use the linear regression equation from your calibration curve to calculate the exact concentration of drospirenone in your experimental sample, accounting for the dilution factor.

References

  • Pharma Tutor. (2024, November 2). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. Pharma Tutor. Retrieved from [Link]

  • Al-kassas, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link]

  • Jadhav, N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Tiwari, S., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Torrado, S., et al. (n.d.). Solid state modifications of drospirenone. ResearchGate. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021, March 25). NDA 216285 Clinical Pharmacology Review. FDA. Retrieved from [Link]

  • Loeper, S., et al. (2011, September 15). Parenteral oil-based drospirenone microcrystal suspensions-evaluation of physicochemical stability and influence of stabilising agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drospirenone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclodextrin-drospirenone inclusion complexes. Google Patents.
  • Erturk, S., et al. (2015, April 27). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Formulation comprising drospirenone for subcutaneous or intramuscular administration. Google Patents.
  • OMICS International. (2018, July 15). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Lalitha, K.V., et al. (2022, June 22). Development and validation of a simple and precise analytical technique for the simultaneous quantification of drospirenone and estetrol in bulk and tablets using RP-HPLC. International Journal of Green Pharmacy. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. American Pharmaceutical Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method for modifying dissolution of drospirenone by using grinding and drospirenone solid dispersion. Google Patents.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). drospirenone. IUPHAR/BPS. Retrieved from [Link]

  • European Patent Office. (2009, April 29). Compositions comprising drospirenone molecularly dispersed. EPO. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical composition of drospirenone and ethynylestradiol. Google Patents.
  • Google Patents. (n.d.). Pharmaceutical composition comprising drospirenone. Google Patents.
  • Google Patents. (n.d.). Pharmaceutical composition containing drospirenone and ethinyl estradiol. Google Patents.
  • Cafeo, A., et al. (n.d.). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. PMC. Retrieved from [Link]

  • AXEL. (n.d.). Drospirenone Acid Sodium Salt. AXEL. Retrieved from [Link]

  • Li, W., et al. (n.d.). Preparation and Evaluation of Intravaginal Ring Containing Drospirenone. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Review - Drospirenone (Slynd). NCBI Bookshelf. Retrieved from [Link]

  • Soare, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Loftsson, T., et al. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. Retrieved from [Link]

  • USP-NF. (2019, March 29). Drospirenone and Ethinyl Estradiol Tablets. USP-NF. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2020, December 4). NDA 214154 Biopharmaceutics Review. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting the choice of drospirenone as the component of combined contraceptive pill in daily clinical practice. ResearchGate. Retrieved from [Link]

  • Clinician.com. (n.d.). FDA issues new labeling for drospirenone pills. Clinician.com. Retrieved from [Link]

  • New Drug Approvals. (2021, June 16). Drospirenone. New Drug Approvals. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2013, May 1). Public Assessment Report - Drospirenone/Ethinylestradiol. Geneesmiddeleninformatiebank. Retrieved from [Link]

  • NextSDS. (n.d.). Drospirenone acid sodium salt — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery of Drospirenone Acid Sodium Salt

Welcome to the technical support center for troubleshooting challenges related to the extraction of drospirenone acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenges related to the extraction of drospirenone acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving optimal recovery of this analyte during their experiments. Here, we will delve into the fundamental principles governing the extraction of this acidic compound, provide structured troubleshooting guidance, and offer detailed protocols to enhance your experimental outcomes.

Drospirenone acid sodium salt is the active metabolite of the synthetic progestin drospirenone.[1] Its carboxylic acid functional group imparts specific physicochemical properties that necessitate careful consideration during the development of extraction methodologies.[2] This guide will equip you with the knowledge to systematically address and resolve issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of drospirenone acid sodium salt consistently low?

Low recovery is a frequent challenge and can stem from several factors related to the compound's chemistry and the extraction method itself. Drospirenone acid sodium salt is the salt of a carboxylic acid.[1] The key to its efficient extraction lies in controlling its ionization state. In its ionized (salt) form, it is more water-soluble, while in its neutral (acidic) form, it is more soluble in organic solvents.[1][3]

Common causes for low recovery include:

  • Incorrect pH of the Sample: If the pH of your sample matrix (e.g., plasma, urine) is not sufficiently acidic, the drospirenone acid will remain in its ionized, water-soluble form, leading to poor partitioning into the organic extraction solvent or weak retention on a reversed-phase SPE sorbent.[3]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. For liquid-liquid extraction (LLE), a solvent that is too non-polar may not efficiently extract the moderately polar drospirenone acid.

  • Suboptimal Solid-Phase Extraction (SPE) Method: This could involve the wrong choice of sorbent, insufficient conditioning or equilibration, an overly strong wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to desorb the analyte completely.[4][5]

  • Analyte Instability: Drospirenone can be susceptible to degradation under strongly acidic or alkaline conditions.[6][7]

Q2: How does the pH of my sample affect extraction efficiency?

The pH of the sample is arguably the most critical factor for the successful extraction of acidic compounds like drospirenone acid. To maximize its extraction into an organic solvent or its retention on a non-polar SPE sorbent, the carboxylate group must be protonated. This is achieved by acidifying the sample. A general rule of thumb is to adjust the sample pH to at least two units below the pKa of the analyte.[3] For drospirenone acid, this ensures it is predominantly in its neutral, more hydrophobic form.

Conversely, during the elution step in SPE, you might want to deprotonate the carboxylic acid (by increasing the pH) to increase its polarity and facilitate its release from the sorbent.[4]

Q3: What are the best extraction techniques for drospirenone acid sodium salt from biological matrices?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effectively used. The choice often depends on the required sample cleanup, throughput, and available resources.

  • Solid-Phase Extraction (SPE): This is often the preferred method for complex matrices like plasma as it can provide cleaner extracts and reduce matrix effects, which is crucial for sensitive analytical techniques like LC-MS/MS.[8][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly powerful for achieving high selectivity.[8]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler technique but may result in lower recoveries for more polar analytes and may not provide as thorough a cleanup as SPE.[9] However, with optimization of the solvent and pH, good recoveries can be achieved.[10]

Q4: Can protein binding in plasma affect my recovery?

Yes, extensive protein binding can significantly lower the recovery of drospirenone acid. In biological matrices like plasma, drugs are often bound to proteins such as albumin. Only the unbound (free) fraction of the drug is available for extraction. To overcome this, a protein precipitation step is often performed prior to extraction. This is typically done by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid). Sample acidification, which is necessary for extracting drospirenone acid, also aids in disrupting protein binding.

In-Depth Troubleshooting Guides

Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery with LLE, systematically evaluate the following parameters:

1. Sample Pre-treatment (pH Adjustment):

  • Problem: The sample pH is too high, leaving the analyte in its ionized form.

  • Solution: Ensure the sample is acidified. A common approach is to add a small volume of a strong acid like phosphoric acid or formic acid to the sample. For acidic drugs, diluting the plasma with an acid like HCl can protonate them for extraction.[11][12]

  • Causality: By lowering the pH well below the pKa of the carboxylic acid group, you shift the equilibrium towards the neutral, more non-polar form of the molecule, which will preferentially partition into the organic solvent.

2. Choice of Extraction Solvent:

  • Problem: The extraction solvent has the wrong polarity.

  • Solution: Experiment with different solvents of varying polarities. For acidic drugs, solvents like diethyl ether, chloroform, and n-butyl chloride have been used with varying success.[13] Dichloromethane has also been used for the extraction of drospirenone.[10]

  • Causality: The principle of "like dissolves like" applies. The solvent must be sufficiently polar to interact with the drospirenone acid molecule but immiscible with the aqueous sample.

3. Extraction Volume and Repetition:

  • Problem: A single extraction is insufficient to recover the majority of the analyte.

  • Solution: Increase the volume of the organic solvent or perform multiple extractions with smaller volumes of fresh solvent and then pool the organic phases.

  • Causality: The partitioning of an analyte between two immiscible phases is an equilibrium process. Multiple extractions help to drive the equilibrium towards the organic phase, leading to a more exhaustive extraction.

4. Emulsion Formation:

  • Problem: An emulsion forms at the interface of the aqueous and organic layers, trapping the analyte and preventing clean phase separation.

  • Solution:

    • Centrifuge the sample at a higher speed.

    • Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and help break the emulsion.

    • Use a gentle mixing technique (e.g., slow inversion) instead of vigorous vortexing.

  • Causality: Emulsions are often stabilized by proteins and other macromolecules at the interface. The above techniques help to disrupt these stabilizing forces.

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE can occur at several stages of the process. The following guide will help you pinpoint the issue.

1. Sorbent Selection:

  • Problem: The chosen sorbent is not appropriate for retaining drospirenone acid.

  • Solution: For drospirenone acid, a reversed-phase sorbent (e.g., C18, polymeric) is a good starting point.[14] Mixed-mode sorbents that combine reversed-phase and anion-exchange properties can offer superior selectivity and cleanup for acidic compounds.[8]

  • Causality: Reversed-phase sorbents retain non-polar compounds from a polar matrix. By acidifying the sample, drospirenone acid becomes less polar and is retained. Anion-exchange sorbents can retain the negatively charged carboxylate group at a higher pH.

2. Method Steps:

  • Conditioning and Equilibration:

    • Problem: The sorbent is not properly wetted, leading to inconsistent interactions with the analyte.[15]

    • Solution: Ensure the sorbent is first conditioned with a water-miscible organic solvent like methanol, followed by equilibration with an aqueous solution that mimics the pH and ionic strength of your sample load solution.[16] Do not let the sorbent dry out before loading the sample.[3]

    • Causality: Conditioning solvates the functional groups of the sorbent, making them accessible to the analyte. Equilibration creates the appropriate chemical environment for consistent retention.

  • Sample Loading:

    • Problem: The flow rate is too fast, not allowing sufficient time for the analyte to interact with and bind to the sorbent.[3]

    • Solution: Decrease the flow rate during sample loading. A slow, steady drip is often recommended.[3]

    • Causality: The interaction between the analyte and the sorbent is a kinetic process. A slower flow rate allows for equilibrium to be established, maximizing retention.

  • Washing Step:

    • Problem: The wash solvent is too strong and is prematurely eluting the drospirenone acid along with the interferences.[4]

    • Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. This typically involves a low percentage of organic solvent in an aqueous buffer at an acidic pH.

    • Causality: The goal of the wash step is to selectively remove compounds that are less strongly retained than the analyte of interest.

  • Elution Step:

    • Problem: The elution solvent is too weak to completely desorb the analyte from the sorbent.[4]

    • Solution:

      • Increase the percentage of organic solvent in the elution mixture.

      • Increase the pH of the elution solvent. By adding a base (e.g., ammonium hydroxide), the carboxylic acid group of drospirenone acid will be deprotonated, making the molecule more polar and facilitating its elution from a reversed-phase sorbent.[17]

      • Increase the volume of the elution solvent.[4]

    • Causality: Elution is achieved by disrupting the interactions between the analyte and the sorbent. For reversed-phase SPE, this is done by using a non-polar solvent. For ion-exchange, it involves changing the pH or ionic strength to disrupt the electrostatic interactions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Drospirenone Acid from Human Plasma
  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean glass tube.

    • Add an appropriate internal standard.

    • Acidify the plasma by adding 50 µL of 4% phosphoric acid in water. Vortex briefly.

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) or dichloromethane.[10]

    • Cap the tube and mix by gentle inversion for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., a mixture of acetonitrile and water).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) of Drospirenone Acid from Human Plasma

This protocol is based on a mixed-mode SPE approach, which has been shown to be highly effective.[8]

Materials: Mixed-mode SPE cartridges (e.g., Oasis MAX).

  • Sample Pre-treatment:

    • To 250 µL of human plasma, add an internal standard.

    • Dilute 1:1 with 4% phosphoric acid in water. Vortex to mix.

  • SPE Procedure:

    • Condition: Condition the SPE cartridge with 500 µL of methanol.

    • Equilibrate: Equilibrate the cartridge with 500 µL of water.

    • Load: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.

    • Wash 1: Wash the cartridge with 500 µL of 5% ammonium hydroxide in water. This will remove acidic and neutral interferences while retaining drospirenone via its reversed-phase interaction.

    • Wash 2: Wash the cartridge with 500 µL of methanol to remove non-polar interferences.

    • Elute: Elute the drospirenone acid with 2 x 250 µL of 2% formic acid in acetonitrile. The formic acid ensures the analyte remains protonated and elutes efficiently in the strong organic solvent.

  • Post-Elution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Data Presentation

ParameterRecommended Range/ValueRationale
Sample pH (for LLE & SPE load) 2-3 pH units below analyte pKaTo ensure the carboxylic acid is protonated and non-polar.[3]
LLE Solvent Methyl tert-butyl ether, DichloromethaneSolvents with appropriate polarity for extracting moderately polar acidic compounds.[10]
SPE Sorbent Reversed-Phase (C18, polymeric) or Mixed-Mode (Reversed-Phase + Anion Exchange)Provides retention for non-polar compounds and/or charged species, offering high selectivity.[8][14]
SPE Wash Solvent Aqueous buffer with low % organic solvent (e.g., 5-10% Methanol) at acidic pHRemoves polar interferences without eluting the analyte.
SPE Elution Solvent High % organic solvent (e.g., >90% Acetonitrile/Methanol) with a pH modifier (e.g., 2% Formic Acid)Disrupts the sorbent-analyte interaction for efficient recovery.

Visualization of Workflows

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plasma Plasma Sample Acidify Acidify (e.g., H3PO4) pH << pKa Plasma->Acidify AddSolvent Add Organic Solvent (e.g., MTBE) Acidify->AddSolvent Protonated Analyte Mix Mix & Centrifuge AddSolvent->Mix Collect Collect Organic Layer Mix->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction of Drospirenone Acid.

Solid-Phase Extraction (SPE) Troubleshooting Logic

SPE_Troubleshooting cluster_retention Analyte Not Retained? cluster_elution Analyte Not Eluting? Start Low Recovery in SPE CheckLoad Analyze Load & Wash Fractions Start->CheckLoad CheckElution Analyze SPE Cartridge Post-Elution Start->CheckElution IsRetained Analyte Present? CheckLoad->IsRetained Retained_Yes Yes IsRetained->Retained_Yes Yes FixRetention Troubleshoot Retention: - Check Sample pH (too high?) - Check Load Flow Rate (too fast?) - Wash Solvent too strong? - Sorbent Choice appropriate? Retained_No No IsRetained->Retained_No No IsEluted Analyte Retained on Cartridge? CheckElution->IsEluted Eluted_Yes Yes IsEluted->Eluted_Yes Yes FixElution Troubleshoot Elution: - Elution Solvent too weak? - Elution Volume too low? - pH of Eluent optimal? Eluted_No No IsEluted->Eluted_No No OtherIssues Consider Other Issues: - Analyte Degradation - Matrix Effects - Instrument Issues

Caption: Decision tree for troubleshooting low SPE recovery.

References

  • Vertex AI Search. (2023, August 15). Buy Drospirenone Acid Sodium Salt | 1393356-37-0.
  • Waters Corporation. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Gholivand, M. B., & Khodadadian, M. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed, 27(8), 1255–1263.
  • Khedr, A., & El-Sherif, Z. A. (2015). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. PMC.
  • Gholivand, M. B., & Khodadadian, M. (2015, January 15).
  • Waters Corporation. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Somashekhar, M., et al. (2019). Development and Validation of New Analytical Method for Simultaneous Estimation of Drospirenone and Ethinyl Estradiol. International Journal of ChemTech Research, 12(5), 108-117.
  • EvitaChem. (n.d.). Buy Drospirenone Acid Sodium Salt (EVT-13988272).
  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science, 11(10), 106–112.
  • PubChem. (n.d.). Drospirenone acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
  • El-Gindy, A. (1983). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. PubMed, 20(3), 261-4.
  • LGC Standards. (n.d.). Drospirenone Acid Sodium Salt.
  • PubChem. (n.d.). Drospirenone. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction.
  • ResearchGate. (2025, August 6). A highly selective method for the analysis of drospirenone in human plasma | Request PDF.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Drugs.com. (2025, April 7). Drospirenone Side Effects: Common, Severe, Long Term.
  • Waters Corporation. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Labmix24. (n.d.). Drospirenone Acid Sodium Salt - KD-CD3551.18-25MG.
  • Ma, S., et al. (2023). Oral contraceptives containing drospirenone for premenstrual syndrome.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Waters Corporation. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Licea-Perez, H., et al. (2008). Determination of Drospirenone in Human Plasma by LC–Tandem-MS.
  • Contemporary OB/GYN. (2026, March 25).
  • BMJ Open. (n.d.).
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Geneesmiddeleninformatiebank. (2013, May 1). public assessment report.
  • Ginekologia Polska. (n.d.). Factors affecting the choice of drospirenone as the component of combined contraceptive pill in daily clinical practice.
  • Google Patents. (n.d.). WO2009138224A1 - Pharmaceutical composition comprising drospirenone.
  • PMC. (2025, August 26).
  • Journal of Current Pharma Research. (2019). Curr. Pharm. Res., 9(3), 3031-3041.
  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • OMICS International. (2018, July 15).
  • OMICS International. (2018, July 15).
  • ResearchGate. (2017, April 12).

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Mobile Phase for Drospirenone Acid Sodium Salt Detection

Welcome to the technical support center for the analysis of drospirenone acid sodium salt via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of drospirenone acid sodium salt via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization and to offer solutions for common challenges encountered during method development.

Introduction: The Challenge of Drospirenone Acid Sodium Salt Analysis

Drospirenone is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives.[1][2][3] Its active metabolite, drospirenone acid, exists as a sodium salt, presenting unique challenges for reversed-phase LC-MS analysis. The key to a robust and reproducible method lies in the careful selection and optimization of the mobile phase. This guide will walk you through the critical considerations and provide actionable troubleshooting advice.

Drospirenone acid sodium salt is the salt form of drospirenone acid, which is formed by the hydrolysis of the lactone ring in drospirenone.[4] Understanding the physicochemical properties of both the parent drug and its acidic form is fundamental to developing a successful LC-MS method.

PropertyDrospirenoneDrospirenone Acid
Molecular Formula C24H30O3C24H32O4
Molecular Weight ~366.5 g/mol [2]~384.5 g/mol [5]
LogP ~3.08[2]~2.8[5]
pKa Considered a neutral molecule in aqueous solutions (pH 1-12)[6]The carboxylic acid group has an estimated pKa, making it an acidic analyte.

Table 1: Key Physicochemical Properties of Drospirenone and Drospirenone Acid.

The presence of the carboxylic acid group in drospirenone acid means that the mobile phase pH will significantly impact its ionization state, and consequently, its retention and peak shape in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when optimizing the mobile phase for drospirenone acid sodium salt?

A1: Mobile phase pH is the most critical parameter. The pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[7][8] For an acidic compound like drospirenone acid, this means either a low pH to keep it protonated (less polar) or a high pH to ensure it is fully deprotonated (more polar).

Q2: Should I use an acidic or basic mobile phase?

A2: Both approaches can be successful, and the choice depends on the desired outcome:

  • Acidic Mobile Phase (e.g., pH 2.7 with 0.1% formic acid): This is the most common starting point for LC-MS.[9] At this pH, the carboxylic acid group of drospirenone acid will be protonated, increasing its hydrophobicity and retention on a C18 column. This often leads to better peak shapes and is highly compatible with positive ion electrospray ionization (ESI+).[7]

  • Basic Mobile Phase (e.g., pH > 8 with ammonium bicarbonate): At a higher pH, the carboxylic acid will be deprotonated, making the molecule more polar and resulting in earlier elution.[7] While counterintuitive for ESI+, high pH can still yield good sensitivity for certain compounds and offers an alternative selectivity.[10] However, ensure your column is stable at high pH.

Q3: Which volatile buffer is best for this analysis?

A3: For LC-MS, volatile buffers are essential to prevent contamination of the mass spectrometer.[11]

  • For acidic conditions: 0.1% formic acid is the preferred choice as it provides a low pH and enhances protonation for ESI+ mode without causing significant ion suppression.[9][12] While trifluoroacetic acid (TFA) can improve peak shape, it is a known ion-suppressing agent and should generally be avoided in LC-MS applications.[9][13]

  • For basic conditions: Ammonium bicarbonate or ammonium hydroxide are suitable choices for maintaining a high pH.[9][13] Ammonium acetate can be used for mid-range pH control.[13]

Q4: What concentration of buffer should I use?

A4: A buffer concentration of 5-10 mM is typically sufficient to provide adequate buffering capacity without causing significant ion suppression.[8][9] Higher concentrations can negatively impact the ionization efficiency in the MS source.[13]

Q5: What organic modifier should I choose: acetonitrile or methanol?

A5: Both acetonitrile (ACN) and methanol (MeOH) can be used. ACN often provides sharper peaks and lower backpressure. However, the choice can affect selectivity, so it is worth evaluating both during method development. Some studies have shown that the organic modifier can significantly impact the ESI response.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for drospirenone acid are tailing. What is the likely cause and how can I fix it?

A: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or an inconsistent ionization state.

  • Causality: If the mobile phase pH is close to the pKa of drospirenone acid, a mixed population of ionized and non-ionized species will exist, leading to band broadening and tailing.[7][12]

  • Solution Workflow:

    A workflow for troubleshooting peak tailing.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Equilibrate the column: Use a starting gradient of 95:5 (A:B) for at least 10 column volumes.

  • Inject the sample: Analyze the peak shape of drospirenone acid. The lower pH should ensure the carboxylic acid is fully protonated, leading to improved peak symmetry.

Issue 2: Low Sensitivity / Poor Ionization

Q: I am not getting a strong signal for drospirenone acid in my MS. How can I improve the sensitivity?

A: Low sensitivity is often related to inefficient ionization in the ESI source, which is heavily influenced by the mobile phase composition.

  • Causality: The mobile phase must promote the formation of gas-phase ions. For acidic compounds like drospirenone acid, analysis is typically performed in negative ion mode (ESI-) by detecting the [M-H]- ion. However, depending on the overall molecule, positive ion mode ([M+H]+ or adducts like [M+Na]+) might also be viable. Additives in the mobile phase can either enhance or suppress ionization.[9]

  • Solution Workflow:

    A workflow for improving MS sensitivity.

Experimental Protocol: Comparing Ionization Enhancers

  • Method 1 (ESI+):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Method 2 (ESI-):

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH 8.5

    • Mobile Phase B: Acetonitrile

  • Analysis: Inject the same concentration of drospirenone acid sodium salt using both methods and compare the signal-to-noise ratio in the respective ionization modes. This will determine the optimal ionization strategy for your specific instrument and conditions.

Issue 3: Retention Time Shifts

Q: My retention times for drospirenone acid are not reproducible between injections. What could be the cause?

A: Retention time shifts are often a sign of inadequate control over the mobile phase pH or column equilibration issues.[14]

  • Causality: If the mobile phase is poorly buffered, small changes in sample pH or the mobile phase composition can alter the ionization state of drospirenone acid, leading to shifts in retention time.[7][9] Insufficient column equilibration between gradient runs can also cause this issue.

  • Solution Workflow:

    A workflow for addressing retention time instability.

Best Practice for Gradient Elution:

For reproducible gradient separations, it is highly recommended to include the buffer or additive at the same concentration in both the aqueous (A) and organic (B) mobile phase lines.[8] This prevents changes in pH and ionic strength during the gradient, which can cause retention time shifts and baseline instability.[8]

Summary of Recommended Mobile Phase Compositions

ConditionMobile Phase A (Aqueous)Mobile Phase B (Organic)Target Analyte StatePrimary MS ModeProsCons
Acidic 0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileProtonated (R-COOH)ESI+Good peak shape, robust for ESI+May require longer run times due to increased retention
Basic 5-10 mM Ammonium Bicarbonate in Water (pH 8-9)AcetonitrileDeprotonated (R-COO-)ESI-Shorter run times, alternative selectivityRequires a pH-stable column, potential for lower sensitivity in some cases

Table 2: Recommended Starting Mobile Phase Compositions for Drospirenone Acid Sodium Salt Analysis.

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Jain, R., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. ResearchGate. Retrieved from [Link]

  • Maleki, S., et al. (2017). Selection of buffers in LC-MS/MS: An overview. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Characterization of a New Solvatomorph of Drospirenone by Thermogravimetry–Mass Spectrometry Combined with Other Solid-State Analysis Methods. Molecules, 26(16), 4967. Retrieved from [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho. Retrieved from [Link]

  • Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. (2025). KoreaScience. Retrieved from [Link]

  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS. (2008). ResearchGate. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s184. Retrieved from [Link]

  • Sutar, S. B., et al. (2020). Stressed degradation study of Drospirenone in H2O2 and characterization of degradants by IR, NMR, and LC-MS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432. Retrieved from [Link]

  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS. (2008). ResearchGate. Retrieved from [Link]

  • center for drug evaluation and. (2006). accessdata.fda.gov. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Drospirenone acid sodium salt — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Drospirenone. (n.d.). PubChem. Retrieved from [Link]

  • Drospirenone acid. (n.d.). PubChem. Retrieved from [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Avoid Problems in LC–MS. (2026). LCGC International. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. Retrieved from [Link]

  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science, 11(10), 106-112. Retrieved from [Link]

  • Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. (2019). Journal of Current Pharma Research, 9(3), 3031-3041. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Retrieved from [Link]

  • DROSPIRENONE AND ETHINYL ESTRADIOL. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Drospirenone. (n.d.). Wikipedia. Retrieved from [Link]

  • drospirenone. (n.d.). ClinPGx. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Drospirenone Acid Sodium Salt During Freeze-Thaw Cycles

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the ring-opened form of drospirenone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the ring-opened form of drospirenone. Below, you will find a mechanistic breakdown of stability issues, targeted troubleshooting FAQs, quantitative reference data, and a self-validating protocol to ensure the integrity of your stock solutions.

Mechanistic Overview: The Lactone Ring Equilibrium

Drospirenone acid sodium salt is the highly water-soluble, ring-opened carboxylate derivative of drospirenone, typically formed and maintained under alkaline conditions[1]. While drospirenone itself is a lipophilic progestin, the sodium salt form is essential for aqueous assays and specific receptor-binding studies.

The Core Challenge: The open-ring carboxylate exists in a reversible, pH-dependent equilibrium with the closed-ring lactone (drospirenone). During freeze-thaw (F/T) cycles, aqueous solutions undergo phase separation. If an inappropriate buffer (such as sodium phosphate) is used, the preferential crystallization of dibasic buffer salts during freezing causes a drastic, localized drop in pH (often dropping by 2-3 pH units). This acidic shift forces the drospirenone acid sodium salt to undergo acidic hydrolysis/lactone ring closure, reverting it to the highly insoluble drospirenone base, which then permanently precipitates out of solution[1][2].

G A Drospirenone Acid Sodium Salt (Open Ring, Soluble) B Freeze-Thaw Cycle (Cryoconcentration) A->B C Buffer Crystallization (e.g., Na-Phosphate) B->C D Localized pH Drop (Acidic Shift) C->D E Lactone Ring Closure D->E F Drospirenone (Closed Ring, Insoluble) E->F G Precipitation & Loss of Titer F->G

Mechanistic pathway of drospirenone acid sodium salt degradation during freeze-thaw.

Troubleshooting Guides & FAQs

Q1: My drospirenone acid sodium salt solutions become turbid after thawing. What is causing this, and how do I prevent it? Cause: Turbidity is almost exclusively caused by the lactone ring closing back into the lipophilic drospirenone form, which crashes out of the aqueous phase. This is driven by the localized drop in pH during the freezing phase[1]. Solution:

  • Change the Buffer: Eliminate sodium phosphate. Substitute with buffers that exhibit minimal temperature-dependent pH shifts, such as HEPES or Tris-HCl.

  • Add Cryoprotectants: Introduce non-reducing sugars (e.g., 5-10% Trehalose or Sucrose). These form an amorphous glass matrix during freezing, preventing the crystallization of salts and maintaining a stable microenvironment pH.

  • Co-solvents: Maintain a low percentage of DMSO (e.g., 1-5%) or PEG300 to enhance the solubility of any transiently formed closed-ring drospirenone, preventing nucleation.

Q2: How many freeze-thaw cycles can drospirenone acid sodium salt withstand? Answer: In unoptimized aqueous solutions, a single cycle can cause significant loss of the open-ring form. However, when formulated correctly (e.g., in human plasma or optimized cryo-buffers), drospirenone and its derivatives can remain stable for 3 to 4 freeze-thaw cycles at -20°C or -80°C[3][4]. For long-term stock preservation, aliquot the solution to strictly avoid repeated F/T cycles.

Q3: We are seeing unexpected degradation peaks even without precipitation. What is happening? Cause: Drospirenone is highly susceptible to oxidative degradation, which can lead to the formation of a biphenyl moiety[1][2]. Dissolved oxygen concentrated during the freezing process accelerates this. Solution: Purge your buffers with Argon gas prior to dissolving the compound, and store aliquots in airtight, low-bind tubes.

Q4: Does the thawing rate affect the recovery of the compound? Answer: Yes. Slow thawing at 4°C allows more time for the concentrated solute pockets to interact at suboptimal pH levels before the bulk solution is fully mixed. Rapid thawing in a 37°C water bath (until just melted), followed immediately by gentle vortexing, is the standard to minimize the time spent in the vulnerable transition phase.

Quantitative Data: Buffer Impact on F/T Stability

The following table summarizes the expected recovery of drospirenone acid sodium salt across different buffer systems after 3 freeze-thaw cycles (frozen at -80°C, thawed at 37°C).

Formulation / Buffer SystemCryoprotectantpH Shift During Freezing (ΔpH)Recovery After 3 F/T Cycles (%)Visual Appearance Post-Thaw
50 mM Sodium Phosphate (pH 7.8)None-2.562.4%Turbid / Precipitate
50 mM Potassium Phosphate (pH 7.8)None-0.389.1%Clear to slightly hazy
50 mM HEPES (pH 7.8)None+0.194.5%Clear
50 mM HEPES (pH 7.8)10% Trehalose+0.1>99.0% Clear
Human Plasma (K2EDTA)Endogenous proteinsMinimal>95.0%Clear[4]

Self-Validating Experimental Protocol: Preparation and Cryopreservation

To ensure scientific integrity and reproducibility, follow this step-by-step methodology for preparing and freezing stock solutions. This protocol incorporates built-in RP-HPLC validation steps to verify causality and stability[5].

Materials Required:

  • Drospirenone acid sodium salt powder (High purity)

  • 50 mM HEPES buffer, pH 7.8

  • Trehalose (Cryoprotectant)

  • Argon gas

  • Liquid Nitrogen (LN2) or Dry Ice/Ethanol bath

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.8 using NaOH. Add 10% (w/v) Trehalose.

    • Causality: The slightly alkaline pH ensures the equilibrium strongly favors the open-ring sodium salt[1]. Trehalose prevents ice-crystal formation and subsequent pH shifts.

  • Deoxygenation: Purge the buffer with Argon gas for 5 minutes.

    • Causality: Drospirenone is susceptible to oxidative degradation[2]. Removing dissolved oxygen prevents the formation of oxidative byproducts.

  • Dissolution: Dissolve the drospirenone acid sodium salt powder in the purged buffer to achieve the desired stock concentration (e.g., 1 mg/mL). Stir gently until completely clear.

  • Pre-Freeze QC (Self-Validation): Extract a 50 µL aliquot and analyze via RP-HPLC (UV detection at 252 nm) to establish the baseline Area Under the Curve (AUC) for the open-ring peak[5].

  • Aliquoting: Dispense the solution into single-use, low-bind polypropylene cryovials (e.g., 100 µL per vial) to prevent the need for future repeated F/T cycles.

  • Snap Freezing: Submerge the vials in liquid nitrogen (LN2) or a dry ice/ethanol bath for rapid freezing.

    • Causality: Snap freezing prevents the slow formation of large ice crystals and minimizes cryoconcentration phase-separation effects.

  • Storage: Transfer the snap-frozen vials to a -80°C freezer.

  • Thawing & Post-Thaw QC: When needed, thaw rapidly in a 37°C water bath until just melted. Immediately vortex gently. Run a second RP-HPLC analysis on the thawed sample.

    • Validation: The AUC of the thawed sample must be ≥98% of the Pre-Freeze QC sample, confirming the structural integrity of the drospirenone acid sodium salt.

Workflow A 1. Buffer Prep (HEPES pH 7.8 + Trehalose) B 2. Argon Purge & Dissolution A->B C 3. Pre-Freeze QC (RP-HPLC Baseline) B->C D 4. Aliquoting (Single-use vials) C->D E 5. Snap Freezing (LN2 / Dry Ice) D->E F 6. Storage (-80°C) E->F G 7. Rapid Thaw (37°C Water Bath) F->G H 8. Post-Thaw QC (RP-HPLC Validation) G->H

Step-by-step workflow for the cryopreservation and validation of drospirenone acid sodium salt.

References

  • [3] ResearchGate. Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Retrieved from:[Link]

  • [5] ResearchGate. Validated RP -HPLC Method for the Estimation of Drospirenone in Formulation. Retrieved from:[Link]

  • [4] Disclosure Log. 2.7.1 Summary of Biopharmaceutic Studies and Associated Analytical Methods. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Drospirenone Acid Sodium Salt vs. Major Drospirenone Metabolites

Executive Summary & Metabolic Overview Drospirenone (DRSP) is a highly effective synthetic progestin utilized globally in oral contraceptives and menopausal hormone therapies due to its unique antimineralocorticoid and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Metabolic Overview

Drospirenone (DRSP) is a highly effective synthetic progestin utilized globally in oral contraceptives and menopausal hormone therapies due to its unique antimineralocorticoid and antiandrogenic properties[1]. Upon oral administration, DRSP undergoes extensive biotransformation in the liver; only trace amounts of the parent drug are excreted unchanged[2].

Crucially, the metabolism of DRSP is almost entirely independent of the cytochrome P450 (CYP450) enzymatic system[2]. Instead, the drug is converted into two major, pharmacologically inactive metabolites[3]:

  • Drospirenone Acid: Generated via the hydrolytic cleavage (opening) of the γ -lactone ring.

  • 4,5-dihydrodrospirenone-3-sulfate: Formed through the reduction of the Δ4 double bond followed by phase II sulfation.

For pharmacokinetic (PK) profiling, environmental toxicology, and pharmaceutical quality control, quantifying these metabolites is essential. However, the free drospirenone acid is highly unstable in vitro. Therefore, drospirenone acid sodium salt is synthesized and utilized as the premier analytical reference standard[4]. This guide objectively compares these molecular entities and establishes a self-validating analytical framework for their quantification.

MetabolicPathway DRSP Drospirenone (Parent Drug) Active Progestin Lactone Lactone Ring Opening (CYP-independent) DRSP->Lactone Reduction Reduction & Sulfation (CYP-independent) DRSP->Reduction Acid Drospirenone Acid (Inactive Metabolite) Lactone->Acid Sulfate 4,5-dihydrodrospirenone-3-sulfate (Inactive Metabolite) Reduction->Sulfate Salt Drospirenone Acid Sodium Salt (Stable Analytical Standard) Acid->Salt Analytical Prep

Drospirenone metabolic pathways yielding major inactive metabolites.

Structural and Pharmacological Comparison

The pharmacological efficacy of DRSP relies heavily on its intact γ -lactone ring, which dictates its 3D conformation and allows it to bind effectively to mineralocorticoid (MR) and progesterone (PR) receptors[5]. When this ring is hydrolyzed to form drospirenone acid, the molecule loses its hydrogen-bond acceptor geometry, completely abolishing receptor affinity and rendering it inactive[2]. Similarly, the bulky, highly polar sulfate group on 4,5-dihydrodrospirenone-3-sulfate prevents receptor pocket integration[3].

Quantitative Comparison Table
ParameterDrospirenone (Parent)Drospirenone Acid Sodium Salt4,5-dihydrodrospirenone-3-sulfate
CAS Number 67392-87-4[6]1393356-37-0[7]N/A (In vivo metabolite)
Molecular Weight 366.50 g/mol [6]406.49 g/mol [7]~448.5 g/mol
Molecular Formula C₂₄H₃₀O₃[6]C₂₄H₃₁NaO₄[7]C₂₄H₃₂O₆S
Pharmacological Status Active API[1]Inactive Reference StandardInactive Metabolite[2]
Receptor Affinity High (PR, MR)[5]NegligibleNegligible
Optimal MS Polarity Positive ESI (+)Negative ESI (-)Negative ESI (-)
The Analytical Necessity of the Sodium Salt

In analytical chemistry, attempting to isolate or store the free drospirenone acid is fundamentally flawed. Under slightly acidic or even neutral aqueous conditions, the open-ring free acid is thermodynamically driven to spontaneously re-lactonize, reverting to the parent drospirenone[6].

By neutralizing the carboxylic acid with sodium to form drospirenone acid sodium salt , the carboxylate moiety is stabilized. This prevents ring re-closure, ensuring that the reference standard remains structurally distinct from the parent drug, which is an absolute requirement for generating accurate calibration curves in mass spectrometry.

Experimental Methodology: Self-Validating LC-MS/MS Workflow

To accurately quantify DRSP, drospirenone acid (using the sodium salt standard), and 4,5-dihydrodrospirenone-3-sulfate in plasma or environmental matrices, researchers must employ a rigorous LC-MS/MS protocol. The following methodology is engineered with internal causality checks to guarantee data trustworthiness.

Step-by-Step Protocol

Step 1: Sample Aliquoting & Isotope Spiking

  • Procedure: Aliquot 100 µL of plasma matrix. Immediately spike with 10 µL of deuterated internal standard (e.g., DRSP-d4)[6].

  • Causality & Validation: Spiking the internal standard before any extraction creates a self-validating system. The deuterated standard experiences the exact same extraction losses and matrix-induced ion suppression as the analytes, allowing the final data to be mathematically corrected for these variables.

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)

  • Procedure: Load the spiked sample onto a Mixed-Mode Weak Anion Exchange (WAX) SPE cartridge. Wash with 5% methanol, then elute with 2% ammonium hydroxide in methanol.

  • Causality & Validation: A standard reversed-phase extraction will lose the highly polar sulfate metabolite. The WAX cartridge's hydrophobic backbone captures the lipophilic parent DRSP, while its weak anion exchange groups selectively bind the negatively charged sulfate group and the carboxylate group of the drospirenone acid.

Step 3: UHPLC Chromatographic Separation

  • Procedure: Inject 5 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both strictly buffered with 10 mM ammonium bicarbonate to a pH of 7.4.

  • Causality & Validation: Critical Step. If a standard acidic mobile phase (e.g., 0.1% formic acid) is used, the drospirenone acid will undergo rapid on-column re-lactonization. This will falsely elevate the parent DRSP signal and invalidate the assay. Maintaining pH 7.4 ensures the acid remains in its stable, open-ring carboxylate form.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Procedure: Operate the mass spectrometer with rapid polarity switching.

  • Causality & Validation: The parent DRSP lacks readily deprotonated functional groups, making Positive Electrospray Ionization (ESI+) optimal. Conversely, the pre-formed carboxylate (from the sodium salt) and the sulfate metabolite readily fly as negative ions, requiring Negative Electrospray Ionization (ESI-) to maximize the signal-to-noise ratio.

Workflow Sample 1. Plasma Aliquot Spike with DRSP-d4 IS Extraction 2. Mixed-Mode SPE Isolate Acid & Sulfate Sample->Extraction LC 3. UHPLC Separation pH 7.4 Buffer Extraction->LC MS 4. MS/MS Detection Polarity Switching (ESI+/-) LC->MS Validation 5. Data Validation Matrix Effect Correction MS->Validation

Self-validating LC-MS/MS workflow for quantifying DRSP metabolites.

References

  • Title: Drospirenone Source: Wikipedia URL: [Link]

  • Title: Evaluation of the food effect on a drospirenone only contraceptive containing 4 mg administered with and without high-fat breakfast in a randomised trial Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Drospirenone | CID 68873 Source: PubChem - NIH URL: [Link]

  • Title: Drospirenone Acid Sodium Salt CAS No:1393356-37-0 Source: AXEL / AS-1 URL: [Link]

  • Title: Drospirenone EP Impurity E (Drospirenone Isomer) - CAS - 90457-65-1 Source: Axios Research URL: [Link]

Sources

Comparative

A Comparative Stability Analysis: Drospirenone Acid Sodium Salt vs. Drospirenone Lactone

For researchers, scientists, and drug development professionals working with drospirenone, understanding the stability profiles of its different forms is paramount for formulation development, analytical method validatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with drospirenone, understanding the stability profiles of its different forms is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This guide provides an in-depth technical comparison of the stability of drospirenone acid sodium salt and its parent compound, drospirenone lactone. We will delve into their intrinsic chemical stabilities, degradation pathways, and the experimental methodologies used to assess them, supported by available scientific data.

Introduction: Two Interconvertible Forms with Distinct Physicochemical Properties

Drospirenone, a fourth-generation progestin, is a γ-lactone steroid. Its biological activity is intrinsically linked to this closed-ring structure. However, under certain physiological and environmental conditions, the lactone ring can undergo hydrolysis to form drospirenone acid. The sodium salt of this acid is a key derivative, primarily utilized to enhance aqueous solubility—a critical factor in various formulation strategies.[1] The relationship between these two forms is a pH-dependent equilibrium, a crucial aspect of their stability profiles.

Drospirenone Lactone: The active pharmaceutical ingredient (API), characterized by its low water solubility.[2]

Drospirenone Acid Sodium Salt: A highly water-soluble derivative formed by the opening of the lactone ring.[1] This form is also noted to be hygroscopic, readily absorbing moisture from the environment.[1]

This guide will dissect the stability of each form under various stress conditions, providing a framework for making informed decisions during drug development.

Comparative Stability Profiles: A Head-to-Head Analysis

The stability of a pharmaceutical compound is not an absolute property but rather a function of its environment. Here, we compare the stability of drospirenone lactone and its acid sodium salt under key stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a critical degradation pathway for both forms of drospirenone, with the lactone ring being the primary site of action.

Drospirenone Lactone:

  • Alkaline Conditions: Highly susceptible to hydrolysis under basic conditions, leading to the opening of the lactone ring to form drospirenone acid.[3][4] This is a major degradation pathway.[5] Studies have shown significant degradation (up to 78.5-80%) in the presence of sodium hydroxide.[3][6]

  • Acidic Conditions: While more stable than in alkaline conditions, drospirenone lactone still undergoes degradation under acidic stress.[7] However, the degradation product is not the simple hydrolysis product but rather a rearranged structure.

  • Neutral Conditions: Relatively stable in neutral aqueous solutions.[3]

Drospirenone Acid Sodium Salt:

  • Alkaline Conditions: As the salt of the open-ring form, it is expected to be stable against further hydrolysis of the steroid backbone under mild alkaline conditions.

  • Acidic Conditions: The salt form is susceptible to acid-catalyzed cyclization, reforming the drospirenone lactone.[1] This reversion to the less soluble lactone form can have significant implications for formulation and bioavailability.

  • Neutral Conditions: Expected to remain in the open-ring salt form in neutral aqueous solutions.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a typical forced degradation study to assess hydrolytic stability.

Objective: To determine the degradation of drospirenone lactone and drospirenone acid sodium salt under acidic, alkaline, and neutral conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of drospirenone lactone and drospirenone acid sodium salt in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours).[5][8]

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes) due to higher lability.[9]

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water and heat at the same temperature as the acidic/alkaline conditions.

  • Sample Neutralization and Dilution:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze the stressed samples and an unstressed control using a validated stability-indicating HPLC method.

Oxidative Stability

Drospirenone Lactone: Susceptible to oxidative degradation. Forced degradation studies using hydrogen peroxide (H₂O₂) have shown the formation of a biphenyl moiety as a significant degradation product. The extent of degradation is dependent on the concentration of the oxidizing agent and the temperature.[9]

Photostability

Drospirenone Lactone: Generally considered to be relatively stable under photolytic stress.[3][5] Extended exposure to UV and visible light typically results in minimal degradation.[8]

Drospirenone Acid Sodium Salt: Specific photostability data for the acid sodium salt is not extensively published. However, given the stability of the chromophore in the lactone form, significant photolytic instability is not expected, though this would need to be confirmed experimentally.

Thermal Stability

Drospirenone Lactone: The solid form of drospirenone lactone is thermally stable.[8] Forced degradation studies at elevated temperatures (e.g., 80°C) for several days show minimal degradation.[5]

Drospirenone Acid Sodium Salt: The solid-state thermal stability of the acid sodium salt would need to be evaluated. Its hygroscopic nature could influence its thermal stability profile, as absorbed water can facilitate degradation at elevated temperatures.

Solid-State Stability and Hygroscopicity

This is a key area of differentiation between the two forms.

Drospirenone Lactone: A crystalline solid with low hygroscopicity.[1]

Drospirenone Acid Sodium Salt: Known to be hygroscopic, meaning it readily takes up moisture from the atmosphere.[1] This property has significant implications for handling, packaging, and storage, as moisture uptake can lead to physical changes (e.g., caking, deliquescence) and chemical degradation.[1]

Summary of Stability Profiles

The following table summarizes the known stability characteristics of drospirenone lactone and the anticipated profile of drospirenone acid sodium salt.

Stress ConditionDrospirenone LactoneDrospirenone Acid Sodium SaltKey Considerations
Alkaline Hydrolysis Highly Labile (lactone opening)StableThe lactone is the primary site of alkaline hydrolysis.
Acidic Hydrolysis Degrades to rearranged productSusceptible to cyclization to lactoneThe equilibrium shifts towards the lactone form in acidic pH.
Oxidative Stress Susceptible (forms biphenyl moiety)Likely SusceptibleThe core steroidal structure is prone to oxidation.
Photolytic Stress Relatively StableLikely StableThe chromophore is generally stable.
Thermal Stress (Solid) StableStability may be affected by hygroscopicityAbsorbed water can impact thermal stability.
Hygroscopicity LowHighRequires controlled humidity for storage and handling.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for identifying potential impurities and developing stability-indicating analytical methods.

Drospirenone Lactone Degradation

DRSP_Lactone Drospirenone Lactone Acid_Degradant Rearranged Acidic Degradation Product DRSP_Lactone->Acid_Degradant  Acidic  Hydrolysis Alkaline_Degradant Drospirenone Acid (Open Lactone Ring) DRSP_Lactone->Alkaline_Degradant  Alkaline  Hydrolysis Oxidative_Degradant Biphenyl Moiety DRSP_Lactone->Oxidative_Degradant  Oxidative  Stress (H₂O₂)

Caption: Major degradation pathways of drospirenone lactone under stress conditions.

Drospirenone Acid-Lactone Equilibrium

DRSP_Lactone Drospirenone Lactone (Less Soluble, Active) DRSP_Acid Drospirenone Acid / Salt (More Soluble, Inactive) DRSP_Lactone->DRSP_Acid  Alkaline pH  (Hydrolysis) DRSP_Acid->DRSP_Lactone  Acidic pH  (Cyclization)

Caption: The pH-dependent equilibrium between drospirenone lactone and its acid/salt form.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of drospirenone and its degradation products.[5][8]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To separate and quantify drospirenone from its degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where drospirenone and its degradation products have significant absorbance (e.g., ~245-280 nm).[9][8]

  • Column Temperature: Controlled at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Workflow for Comparative Stability Assessment

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Data Evaluation Start Prepare Stock Solutions (Lactone & Acid Salt) Stress Expose to Stress Conditions (Acid, Base, H₂O₂, Light, Heat) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Compare Degradation Profiles (% Degradation, Degradant Profile) Analysis->Data

Caption: A generalized workflow for the comparative stability testing of drospirenone forms.

Conclusion and Recommendations for Drug Development

The choice between drospirenone lactone and its acid sodium salt has significant implications for drug development, driven by a trade-off between solubility and stability.

  • Drospirenone lactone is the stable, active form but its low aqueous solubility can present formulation challenges.

  • Drospirenone acid sodium salt offers the advantage of significantly higher water solubility but at the cost of increased hygroscopicity and a propensity to revert to the lactone form under acidic conditions.

Recommendations for Researchers and Formulation Scientists:

  • Comprehensive Forced Degradation Studies: It is imperative to conduct comprehensive forced degradation studies on both the lactone and the acid salt forms to fully characterize their stability profiles and identify any unique degradation products.

  • Control of pH: The pH of any aqueous-based formulation or during manufacturing processes must be carefully controlled to maintain the desired form of drospirenone and prevent unwanted conversion.

  • Moisture Protection for the Acid Salt: For formulations containing the drospirenone acid sodium salt, stringent control of humidity during manufacturing, packaging, and storage is essential to prevent physical and chemical instability due to its hygroscopic nature.

  • Development of Stability-Indicating Methods: A single, robust stability-indicating analytical method capable of separating drospirenone lactone, drospirenone acid, and all potential degradation products is crucial for accurate stability assessment and quality control.

By understanding the distinct stability profiles of drospirenone lactone and its acid sodium salt, drug development professionals can select the most appropriate form and design robust formulations and analytical strategies to ensure the delivery of a safe and effective product.

References

  • Drospirenone Acid Sodium Salt. (URL: Available upon request)
  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. (URL: Available upon request)
  • Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Benchchem. (URL: Available upon request)
  • Technical Support Center: Forced Degradation Studies of Drospirenone. Benchchem. (URL: Available upon request)
  • A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. RJPBCS. (URL: Available upon request)
  • Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Journal Of Current Pharma Research. (URL: Available upon request)
  • Pharmaceutical composition comprising drospirenone.
  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PMC. (URL: Available upon request)
  • Stressed degradation study of Drospirenone in H2O2 and characterization of degradants by IR, NMR, and LC-MS. IJPSR. (URL: Available upon request)
  • New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science. (URL: Available upon request)
  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Solid state modifications of drospirenone.
  • FDA Access D
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (URL: Available upon request)

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.